Diethylene Glycol Monoethyl Ether

Catalog No.
S602863
CAS No.
111-90-0
M.F
C6H14O3
C6H14O3
CH3CH2OCH2CH2OCH2CH2OH
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene Glycol Monoethyl Ether

CAS Number

111-90-0

Product Name

Diethylene Glycol Monoethyl Ether

IUPAC Name

2-(2-ethoxyethoxy)ethanol

Molecular Formula

C6H14O3
C6H14O3
CH3CH2OCH2CH2OCH2CH2OH

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3

InChI Key

XXJWXESWEXIICW-UHFFFAOYSA-N

SMILES

CCOCCOCCO

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Miscible with ether, pyridine, chloroform
Miscible with the common organic solvents.
Miscible with ethanol, acetone, benzene; very soluble in ethyl ether
In water, miscible at 25 °C
Solubility in water: very good

Synonyms

2-(β-Ethoxyethoxy)-ethanol; 1-Hydroxy-3,6-dioxaoctane; 2-(2-Ethoxyethoxy)ethan-1-ol; 2-(2-Ethoxyethoxy)ethanol; 2-(2’-Ethoxyethoxy)ethanol; 3,6-Dioxa-1-octanol; Carbitol; Carbitol Solvent Low; Diethylene Glycol Ethyl Ether; Diethylene Glycol Monoethy

Canonical SMILES

CCOCCOCCO

The exact mass of the compound Ethoxyethoxyethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)7.45 mmiscible with ether, pyridine, chloroformmiscible with the common organic solvents.miscible with ethanol, acetone, benzene; very soluble in ethyl etherin water, miscible at 25 °csolubility in water: very good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408451. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. It belongs to the ontological category of hydroxypolyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Diethylene glycol monoethyl ether (DEGEE), widely recognized under trade names such as Transcutol, is a high-purity, polar protic hydroalcoholic solvent (CAS: 111-90-0) essential for advanced pharmaceutical, cosmetic, and industrial formulations. Characterized by a low Log P (-0.54), low viscosity (3.85 mPa·s at 25°C), and a high boiling point (205°C), DEGEE functions as an exceptional solubilizer, co-surfactant, and skin penetration modifier. In procurement and material selection, pharmacopeial-grade DEGEE (≥99.9% purity) is prioritized for its unique ability to dissolve poorly water-soluble active pharmaceutical ingredients (APIs) and facilitate targeted topical delivery, offering superior formulation stability without the high volatility of ethanol or the processing limitations of standard glycols [1].

Substituting high-purity DEGEE with generic alternatives like propylene glycol (PG), ethanol, or ethylene glycol monoethyl ether (EGEE) fundamentally compromises formulation safety, phase stability, and pharmacokinetic performance. While PG and ethanol are common penetration enhancers, they typically drive APIs systemically; in contrast, DEGEE uniquely acts as a skin penetration modifier that forms an intracutaneous depot, maximizing localized skin retention while minimizing unwanted systemic absorption [1]. Furthermore, substituting with shorter-chain ethylene glycol ethers (like EGEE) introduces severe reproductive and developmental toxicity risks, rendering them strictly unsuitable for modern cosmetic and pharmaceutical applications [2]. Finally, industrial-grade DEGEE often contains unacceptable levels of ethylene glycol impurities, meaning that only high-purity, pharmacopeial grades can ensure reproducible safety and prevent phase separation in complex microemulsions [1].

Localized Skin Retention vs. Systemic Absorption for Topical APIs

Traditional penetration enhancers like propylene glycol (PG) and ethanol increase both skin penetration and systemic permeability. In contrast, DEGEE acts as a skin penetration modifier that enhances the solubility of permeants within the stratum corneum without significantly increasing diffusivity. For actives such as dexamethasone and hydrocortisone, DEGEE creates an intracutaneous depot, significantly enhancing localized skin retention while simultaneously decreasing systemic permeability compared to standard enhancers[1].

Evidence DimensionSystemic uptake vs. localized skin retention
Target Compound DataDEGEE enhances stratum corneum reservoir capacity (intracutaneous depot) with decreased systemic permeability.
Comparator Or BaselinePropylene Glycol (PG) / Ethanol (Increase both localized and systemic permeability).
Quantified DifferenceDEGEE shifts the pharmacokinetic profile toward localized retention, reducing systemic exposure risk.
ConditionsTopical application of dexamethasone/hydrocortisone on skin models.

This is critical for procuring solvents for topical corticosteroids and dermatologicals where localized efficacy is required but systemic side effects must be strictly avoided.

Reproductive Toxicity and Regulatory Safety Profile

The structural differences between diethylene glycol ethers and ethylene glycol ethers dictate vastly different toxicity profiles. Ethylene glycol monoethyl ether (EGEE) is a known teratogen associated with testicular toxicity and developmental defects. Conversely, DEGEE exhibits no adverse effects on fertility and presents no developmental toxicity concerns at non-maternally toxic doses, demonstrating a No Observed Adverse Effect Level (NOAEL) of greater than 200 mg/kg bw/day[1].

Evidence DimensionReproductive and developmental toxicity
Target Compound DataDEGEE: No teratogenic or testicular toxicity (NOAEL > 200 mg/kg bw/day).
Comparator Or BaselineEthylene Glycol Monoethyl Ether (EGEE): Documented teratogen and reproductive toxicant.
Quantified DifferenceDEGEE provides the solvent power of an ether without the severe reproductive toxicity associated with the ethylene glycol ether class.
ConditionsIn vivo mammalian toxicity and reproductive screening models.

Procurement teams must select DEGEE over EGEE to ensure regulatory compliance and consumer safety in pharmaceutical and cosmetic formulations.

API Solubilization and Emulsion Loading Capacity

DEGEE demonstrates exceptional miscibility and solubilization power due to its polar protic nature combined with an affinity for hydrophobic groups. In formulation manufacturing, DEGEE can be incorporated into aqueous or oily phases at high concentrations—yielding stable anhydrous and hydrous creams with up to 40% w/w DEGEE, and stable emulgels at up to 25% w/w. This allows for higher API loading compared to standard PG-based systems, which often suffer from phase separation or require higher temperatures for dissolution.

Evidence DimensionMaximum stable formulation concentration
Target Compound DataStable incorporation up to 40% w/w in creams and 25% w/w in emulgels.
Comparator Or BaselineStandard hydroalcoholic solvent baselines (often limited by phase separation at high loads).
Quantified DifferenceDEGEE enables exceptionally high solvent loading without compromising emulsion stability during the cooling step.
ConditionsStandard laboratory formulation conditions (cooling step at ~40°C).

Allows manufacturers to reliably scale up high-concentration API delivery systems without risking phase separation or thermal degradation of the active.

Topical and Transdermal Corticosteroid Formulations

Because DEGEE forms an intracutaneous depot that retains the API in the stratum corneum while minimizing systemic uptake, it is the premier solvent choice for formulating topical corticosteroids (such as clobetasol propionate or dexamethasone). It ensures high local efficacy while mitigating the risk of systemic adverse effects, outperforming standard propylene glycol vehicles [1].

Microemulsion and Nanoemulsion Preconcentrates

DEGEE's ability to act as a powerful co-surfactant and solubilizer makes it ideal for self-microemulsifying drug delivery systems (SMEDDS). Its high phase stability (up to 40% w/w in creams) allows formulators to dissolve poorly water-soluble drugs efficiently, improving oral bioavailability or transdermal flux without phase separation during manufacturing.

Cosmetic and Dermatological Skincare Products

Given its superior safety profile compared to ethylene glycol ethers—specifically its lack of teratogenicity and reproductive toxicity—high-purity DEGEE is heavily procured for premium cosmetic formulations. It acts as a safe penetration modifier and solubilizer for active cosmetic ingredients, ensuring regulatory compliance and consumer safety[2].

Physical Description

Diethylene glycol monoethyl ether appears as a colorless, slightly viscous liquid with a mild pleasant odor. Flash point near 190 °F. Used to make soaps, dyes, and other chemicals.
Liquid; Liquid, Other Solid
A clear slightly viscous liquid with a mild pleasant odor; [CAMEO]
COLOURLESS HYGROSCOPIC LIQUID.
A colorless, slightly viscous liquid with a mildly sweet odor.

Color/Form

Colorless liquid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

134.094294304 g/mol

Monoisotopic Mass

134.094294304 g/mol

Boiling Point

396 °F at 760 mmHg (NTP, 1992)
boiling point equals 396 °F
196 °C
196-202 °C
396 °F

Flash Point

205 °F (NTP, 1992)
Flash point equals 205 °F
196 °F (91 °C) (CLOSED CUP)
96 °C o.c.
205 °F

Heavy Atom Count

9

Taste

BITTER

Vapor Density

4.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.62 (AIR= 1)
Relative vapor density (air = 1): 4.6
4.62

Density

0.99 at 68 °F (USCG, 1999) - Less dense than water; will float
0.9885 g/cu m at 20 °C
Relative density (water = 1): 0.99
0.99

LogP

-0.54 (LogP)
log Kow = -0.54
-0.15 (estimated)

Odor

Mild, pleasant odor

Odor Threshold

Odor Threshold Low: 0.21 [mmHg]
[CAMEO] Odor threshold from CHEMINFO

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-108 °F (NTP, 1992)
Freezing point = -54.0 °C
-76 °C
-108 °F

UNII

A1A1I8X02B

GHS Hazard Statements

Aggregated GHS information provided by 4800 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4280 of 4800 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 520 of 4800 companies with hazard statement code(s):;
H302 (10.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (89.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (10.58%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.13 mmHg at 77 °F (NTP, 1992)
0.12 [mmHg]
Vapor pressure, Pa at 25 °C: 19
0.13 mmHg

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

111-90-0

Absorption Distribution and Excretion

To assist evaluation of the hazards of skin contact with selected undiluted glycol ethers, their absorption across isolated human abdominal epidermis was measured in vitro. Epidermal membranes were set up in glass diffusion cells and, following an initial determination of permeability to tritiated water, excess undiluted glycol ether was applied to the outer surface for 8 hr. The appearance of glycol ether in an aqueous receptor phase bathing the underside of the epidermis was quantified by a gas chromatographic technique. A final determination of tritiated water permeability was compared with initial values to establish any irreversible alterations in epidermal barrier function induced by contact with the glycol ethers. 2-methoxyethanol (EM) was most readily absorbed (mean steady rate 2.82 mg/sq cm/hr), and a relatively high absorption rate (1.17 mg/sq cm/hr) was also apparent for 1-methoxypropan-2-ol (PM). There was a trend of reducing absorption rate with increasing molecular weight or reducing volatility for monoethylene glycol ethers (EM, 2.82 mg/sq cm/hr; 2-ethoxyethanol, EE, 0.796 mg/sq cm/hr; 2-butoxyethanol, EB, 0.198 mg/sq cm/hr) and also within the diethylene glycol series: 2-(2-methoxyethoxy) ethanol (DM, 0.206 mg/sq cm/hr); 2-(2-ethoxyethoxy) ethanol (DE, 0.125 mg/sq cm/hr) and 2-(2-butoxyethoxy) ethanol (DB, 0.035 mg/sq cm/hr). The rate of absorption of 2-ethoxyethyl acetate (EEAc) was similar to that of the parent alcohol, EE. Absorption rates of diethylene glycol ethers were slower than their corresponding monoethylene glycol equivalents. Combination of intrinsic toxicity and ability to pass across skin contribute to assessment of hazards of contact with undiluted glycol ethers.
When a single /oral/ dose of diethylene glycol monoethyl ether (11.2 mmol) was given to an adult human volunteer (sex and age not specified) about 68% of the dose was excreted in the urine as (2-ethoxyethoxy)acetic acid within 12 hr.
The quantitative urinary excretion of diethylene glycol monoethyl ether was investigated in the rabbit after oral, intravenous, subcutaneous and percutaneous administration. After oral dosing of two animals at a level of 5 mL/kg bw, both animals died during the first day and total excretion was only 0.8% and 0.33%. After intravenous administration to 15 rabbits at dose levels of 0.5-3.4 mL/kg most of the dose was excreted during the first day (for 13/15 rabbits), the percentage excreted tending to increase with dose. After a single parenteral dose of 1.0-3.0 mL/kg, urinary excretion was monitored for up to 4 consecutive days. Excretion was high in the first 24 hr and the total percentage of the dose excreted in urine increased with dose. After repeated daily parenteral doses of 0.16, 0.32 or 0.63 mL/kg bw, total urinary excretion increased with dose and equalled 4.7, 5.0 and 11.6%, respectively.
The oral administration fo 1503 mg Diethylene glycol monoethyl ether to a normal man resulted in the excretion of 1140 mg of 2-ethoxyethoxyacetic acid, 69 % of the total dose, within 12 hr.

Metabolism Metabolites

...Carbitol is largely destroyed in body or conjugated with glucuronic acid and excreted as the glucuronate. ...This metabolic peculiarity may explain its lesser toxicity when compared with that of diethyl, methyl and butyl cellosolve.

Wikipedia

2-(2-Ethoxyethoxy)ethanol
Stepronin

Use Classification

Fragrance Ingredients
Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Humectant; Solvent

Methods of Manufacturing

Preparation: from ethylene oxide and 2-ethoxyethanol in the presence of SO2: Britton, Sexton, US 2807651 (1957 to Dow).
Ethanol + ethylene oxide (epoxidation; co-produced with ethylene glycol monoethyl ether/triethylene glycol monoethyl ether)
Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Ethers/

General Manufacturing Information

Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
All Other Chemical Product and Preparation Manufacturing
Ethanol, 2-(2-ethoxyethoxy)-: ACTIVE
Temperature, pressure, mole ratios of reactants and catalysts are chosen to yield the desired product mix. High ratios of ethylene oxide to alcohol are used to favor production of monoethers of diethylene glycol.

Analytic Laboratory Methods

Method: OSHA PV2013; Procedure: gas chromatography with flame ionization detector; Analyte: diethylene glycol ethyl ether; Matrix: air; Detection Limit: 0.09 ppm.
Gas chromatography is likely to be the analytical method for final analysis. Infrared absorption is sometimes used. /Glycol ethers/
Analyte: diethylene glycol monoethyl ether; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: diethylene glycol monoethyl ether; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards
Analyte: diethylene glycol monoethyl ether; matrix: chemical purity; procedure: gas chromatography with flame-ionization detection

Dates

Last modified: 08-15-2023

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